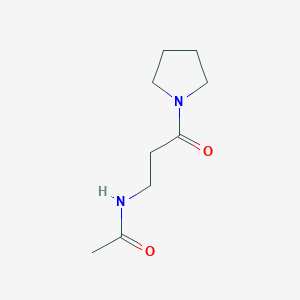
Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 1-(cyanomethyl)-1H-1,2,3-triazole-4-carboxylate has been developed and applied as a ligand for gold(I) cations, demonstrating significant catalytic efficiency in both allene synthesis and alkyne hydration with low catalyst loadings. This showcases its potential in facilitating diverse chemical transformations (Hu et al., 2019).
Catalysis and Ligand Efficiency
The compound's utilization extends to catalytic activations where it has been explored as part of Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. These complexes have shown effectiveness in various oxidation and transfer hydrogenation reactions, indicating the versatility and potential of this compound in catalytic applications (Saleem et al., 2014).
Supramolecular Interactions
Beyond its synthetic utility, this compound contributes to the study of supramolecular interactions, where the nitrogen-rich triazole core facilitates complexation, ion recognition, and catalysis. This aspect underlines the broad applicability of 1,2,3-triazoles in areas ranging from anion recognition to the development of new materials and catalytic systems (Schulze & Schubert, 2014).
Structural Analysis
Investigations into the crystal and molecular structures of triazole derivatives, including methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, provide insights into their conformation and electron density distribution. These structural analyses contribute to a deeper understanding of the reactivity and potential interactions of triazole compounds, aiding in the design of new molecules with tailored properties (Boechat et al., 2010).
Click Chemistry and Glycoscience Applications
The versatility of 1,2,3-triazoles, achieved through click chemistry, extends to glycoscience, where they serve as scaffolds for constructing diverse glycohybrids and glycoconjugates. These applications demonstrate the role of triazole derivatives in the synthesis of complex molecules for biological, pharmaceutical, and material science research (Agrahari et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, such as enzymes involved in critical biochemical pathways .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Computational assays of similar compounds have predicted favorable adme properties, highlighting potential as therapeutic agents .
Result of Action
Similar compounds have been shown to exhibit significant activity in various cell lines, indicating their potential as therapeutic agents .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
properties
IUPAC Name |
methyl 1-(cyanomethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)5-4-10(3-2-7)9-8-5/h4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGOZBLISOCBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylsulfamoyl fluoride](/img/structure/B2824753.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2824757.png)

![2-[(4-Phenyl-5-prop-2-ynylthio-1,2,4-triazol-3-yl)methylthio]benzothiazole](/img/structure/B2824761.png)


![1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2824764.png)
![6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2824766.png)



